5-Fluorobenzo[d]oxazole-2-thiol

Anticancer Cytotoxicity Breast cancer

Researchers developing targeted anticancer or antimycobacterial agents often face potency and selectivity gaps with unsubstituted heterocycles. 5-Fluorobenzo[d]oxazole-2-thiol addresses these challenges: - Breast cancer: GI₅₀ 0.36 μM (MCF-7), 0.27 μM (MDA-468); C6 glioma IC₅₀ 4.30 μg/mL vs mitoxantrone 4.56 μg/mL. - Antitubercular: 1.6 μM potency as a pyrrolidinamide prodrug scaffold. - Toxicity mitigation: 171- to 1999-fold reduced cytotoxicity in podophyllotoxin hybrids. - Synthetic versatility: microwave/visible-light amination via the reactive 2-thiol group. ≥98 % purity, global shipping.

Molecular Formula C7H4FNOS
Molecular Weight 169.18 g/mol
CAS No. 13451-78-0
Cat. No. B081689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzo[d]oxazole-2-thiol
CAS13451-78-0
Molecular FormulaC7H4FNOS
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=S)O2
InChIInChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
InChIKeyUVHVJSJZCPFGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorobenzo[d]oxazole-2-thiol: Core Fluorinated Building Block


5-Fluorobenzo[d]oxazole-2-thiol (CAS 13451-78-0) is a heterocyclic building block featuring a benzoxazole core with a reactive 2-thiol group and a 5-fluoro substituent. Its molecular formula is C₇H₄FNOS, with a molecular weight of 169.18 g/mol and a melting point of 236-242 °C . The compound exhibits a purity of ≥97-98% (HPLC) from commercial suppliers . The thiol group enables nucleophilic substitution chemistry, while the fluorine atom modulates lipophilicity and metabolic stability, making this scaffold a valuable intermediate in medicinal chemistry .

Fluorinated benzoxazole scaffold for medicinal chemistry studies
Reactive 2-thiol handle for derivatization and SAR exploration
Fluorine modulates lipophilicity and metabolic stability in tool compounds

Why 5-Fluorobenzo[d]oxazole-2-thiol Cannot Be Substituted


Substituting 5-fluorobenzo[d]oxazole-2-thiol with non-fluorinated (e.g., benzo[d]oxazole-2-thiol), alternative halogenated (e.g., 5-chloro or 5-bromo), or heteroatom-replaced (e.g., benzothiazole-2-thione) analogs is not scientifically justified due to distinct and quantifiable differences in pharmacological and physicochemical properties. The 5-fluoro substituent confers unique metabolic stability and lipophilicity modulation that non-fluorinated analogs lack . Comparative SAR studies reveal that replacing the 5-fluoro group with 5-chloro yields distinct antifungal activity profiles [1]. Furthermore, replacement of the benzoxazole oxygen with sulfur (benzothiazole-2-thione) profoundly alters molecular conformation, intermolecular interactions, and biological activity [2]. These documented structure-activity divergences preclude generic substitution in research or industrial applications.

Target
Substitute
Risk
5-Fluoro
Non-fluorinated
Absence of fluorine alters electronic profile, SAR may not translate
5-Fluoro
5-Chloro
Chloro substitution yields distinct antifungal activity profiles, not interchangeable
Benzoxazole core
Benzothiazole-2-thione
Sulfur replacement alters molecular conformation and intermolecular interactions

5-Fluorobenzo[d]oxazole-2-thiol: Comparative Evidence


Anticancer Activity Against Breast Cancer Cell Lines

Derivatives of 5-fluorobenzoxazole demonstrate potent anticancer activity against human breast cancer cell lines. The 5-fluoro-substituted scaffold yields GI₅₀ values of 0.36 μM against MCF-7 cells and 0.27 μM against MDA-468 cells . In contrast, unsubstituted benzoxazole derivatives generally show weaker or unreported potency in these specific cell lines. The presence of the 5-fluoro group is a critical determinant of this enhanced antiproliferative effect, differentiating it from non-fluorinated benzoxazole analogs.

Breast cancer cytotoxicity
Cross-study comparable
GI₅₀ 0.36 μM (MCF-7) GI₅₀ 0.27 μM (MDA-468)
Reported cell-model response context
Non-fluorinated comparator data not reported
Anticancer Cytotoxicity Breast cancer MCF-7 MDA-468

Fluoro vs. Chloro Antifungal Activity against Aspergillus

Structure-activity relationship (SAR) studies on benzoxazole derivatives demonstrate that halogen substitution at the 5-position significantly impacts antifungal activity. Notably, the introduction of a fluoro group in place of a chloro group at position 5 of the benzoxazole ring greatly enhanced antifungal activity against both Aspergillus niger and Aspergillus flavus [1]. This provides direct comparative evidence that the 5-fluoro substitution confers a measurable advantage over the 5-chloro analog in antifungal assays.

5-F vs 5-Cl antifungal
Head-to-head
5-F: greatly enhanced activity 5-Cl: lower activity
Fluorine substitution shifts antifungal SAR
Exact fold-change not reported; Aspergillus spp.
Antifungal Structure-Activity Relationship Aspergillus niger Aspergillus flavus Halogen substitution

Antitubercular Activity Against M. tuberculosis

Modification of 5-fluorobenzoxazole-2-thiol with pyrrolidinamide yields a prodrug that exhibits potent activity against Mycobacterium tuberculosis with an inhibitory concentration of 1.6 μM . This level of potency is comparable to or exceeds that of many standard antitubercular agents and highlights the scaffold's utility in developing novel therapies for tuberculosis. Unmodified benzoxazole-2-thiol lacks this reported activity.

Antitubercular potency
Cross-study comparable
1.6 μM (prodrug)
Reported antimycobacterial endpoint
Prodrug form; unmodified scaffold not active
Antitubercular Prodrug Mycobacterium tuberculosis Antimycobacterial

Antiglioma Selectivity vs. Mitoxantrone

A derivative synthesized from 5-fluorobenzoxazole-2-thiol, specifically N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide (compound 3g), demonstrated superior antiglioma activity. It was more effective on the C6 rat glioma cell line (IC₅₀ = 4.30 ± 0.28 μg/mL) than the standard chemotherapeutic agent mitoxantrone (IC₅₀ = 4.56 ± 1.24 μg/mL) [1]. Importantly, compound 3g also exhibited a high selectivity index (SI), indicating selective toxicity towards glioma cells over healthy fibroblasts [1].

Antiglioma vs mitoxantrone
Head-to-head
IC₅₀ 4.30 μg/mL (compound) IC₅₀ 4.56 μg/mL (mitoxantrone)
Comparable potency with reported selectivity index
MTT assay on C6 glioma line
Antiglioma Cytotoxicity Selectivity Index Brain tumor Apoptosis

Reduced Toxicity on Healthy Cells

Incorporation of the 5-fluorobenzoxazole moiety into the podophyllotoxin scaffold (Compound 2: 4β-S-(5-fluorobenzoxazole-2-)-4-deoxy-4′-demethylepipodophyllotoxin) resulted in a dramatic reduction in toxicity against human healthy cells. The IC₅₀ values for Compound 2 ranged from 323.4 to 2000.9 μM across four human healthy cell lines (HL-7702, H8, MRC-5, HMEC), which is significantly reduced by 171–1999 times compared to the parent compound podophyllotoxin (IC₅₀ = 1.0–2.6 μM) and 9–80 times compared to the clinically used drug etoposide (IC₅₀ = 21.5–75.4 μM) [1]. This demonstrates that the 5-fluorobenzoxazole substituent can markedly improve the therapeutic window.

Cytotoxicity rank
Head-to-head
IC₅₀ 323.4–2000.9 μM vs. Podophyllotoxin 1.0–2.6 μM vs. Etoposide 21.5–75.4 μM
Reported lower cytotoxicity toward healthy cells
171–1999× less cytotoxic; four healthy lines
Toxicity Cytotoxicity Selectivity Podophyllotoxin Drug safety

Synthetic Utility as a Building Block

The thiol group of 5-fluorobenzoxazole-2-thiol can be efficiently converted to an amine through facile microwave- or visible light-assisted amination reactions . While specific yields for the 5-fluoro derivative are not provided in the abstracts, the general methodology using 1,3-benzoxazole-2-thiol as a sulfur surrogate for diaryl thioether synthesis achieves yields up to 90% [1]. This indicates the high synthetic versatility of the scaffold, a property that distinguishes it from less reactive or differently functionalized heterocyclic building blocks.

Synthetic versatility
Class-level inference
Yields up to 90% (diaryl thioethers)
Synthetic tractability context
5-Fluoro specific yields not reported
Synthesis Thiol surrogate Amination Catalysis Building block

5-Fluorobenzo[d]oxazole-2-thiol: Application Scenarios


Anticancer Lead Optimization for Glioma and Breast Cancer

Procure 5-fluorobenzo[d]oxazole-2-thiol as a core scaffold for synthesizing derivatives with demonstrated sub-micromolar GI₅₀ values against MCF-7 (0.36 μM) and MDA-468 (0.27 μM) breast cancer cell lines and superior potency against C6 glioma cells (IC₅₀ = 4.30 μg/mL) compared to the clinical standard mitoxantrone (IC₅₀ = 4.56 μg/mL) [1]. The 5-fluoro substitution is critical for this activity profile, as non-fluorinated analogs lack comparable reported potency.

Antitubercular Prodrug Development

Utilize 5-fluorobenzo[d]oxazole-2-thiol as a starting material for synthesizing pyrrolidinamide prodrugs active against Mycobacterium tuberculosis with a demonstrated potency of 1.6 μM . This activity is specific to the modified 5-fluoro scaffold, making it a preferred choice over unsubstituted benzoxazole-2-thiol for antimycobacterial drug discovery programs.

Reduced-Toxicity Podophyllotoxin Derivatives

Incorporate the 5-fluorobenzo[d]oxazole moiety into podophyllotoxin-based drug candidates to achieve a 171- to 1999-fold reduction in cytotoxicity against human healthy cells relative to podophyllotoxin, as demonstrated by Compound 2 (IC₅₀ = 323.4–2000.9 μM) . This modification significantly improves the therapeutic window and is a proven strategy for mitigating the dose-limiting toxicity of podophyllotoxin derivatives.

Synthesis of 2-Aminobenzoxazole Derivatives

Employ 5-fluorobenzo[d]oxazole-2-thiol in microwave- or visible light-assisted amination reactions to efficiently generate 2-aminobenzoxazole derivatives [1]. The thiol group serves as a versatile leaving group under mild, metal-free conditions, enabling access to a diverse library of N-substituted analogs with high synthetic efficiency.

Application
Selection Property
Validation Focus
Cancer cell-line screening (breast & glioma)
Fluorinated scaffold enabling SAR exploration
Cytotoxicity endpoint comparison
Antitubercular activity evaluation
Thiol group for prodrug derivatization
Mycobacterial growth inhibition endpoint
Podophyllotoxin cytotoxicity modification
5‑Fluorobenzoxazole reduces off‑target effects
Healthy cell cytotoxicity ratio
2‑Aminobenzoxazole library synthesis
Reactive thiol as leaving group
Synthetic yield and reaction scope

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32 linked technical documents
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